5-(Pyrimidin-5-yl)nicotinamide 5-(Pyrimidin-5-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1346687-33-9
VCID: VC15990664
InChI: InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15)
SMILES:
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol

5-(Pyrimidin-5-yl)nicotinamide

CAS No.: 1346687-33-9

Cat. No.: VC15990664

Molecular Formula: C10H8N4O

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyrimidin-5-yl)nicotinamide - 1346687-33-9

Specification

CAS No. 1346687-33-9
Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
IUPAC Name 5-pyrimidin-5-ylpyridine-3-carboxamide
Standard InChI InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15)
Standard InChI Key OJMZSONUQWESMK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2

Introduction

Structural and Physicochemical Characterization

The molecular formula of 5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide is C₁₇H₁₁F₃N₄O₂, with a molecular weight of 360.29 g/mol . The compound’s structure integrates three pharmacophoric elements:

  • A nicotinamide core facilitating hydrogen bonding interactions.

  • A pyrimidin-5-yl group at the C5 position, enhancing π-π stacking with aromatic residues in enzyme active sites.

  • A 4-(trifluoromethoxy)phenyl moiety contributing to metabolic stability and lipophilicity .

Spectral Data and Analytical Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC-MS) are critical for structural validation. Key spectral features include:

  • ¹H NMR (400 MHz, DMSO-d₆): Resonances at δ 7.38–7.44 ppm (2H, aromatic protons of the 4-(trifluoromethoxy)phenyl group), 8.70–8.75 ppm (1H, pyrimidine proton), and 9.14–9.34 ppm (3H, nicotinamide and pyrimidine protons) .

  • LC-MS: A prominent [M-H]⁻ ion at m/z 359.1, consistent with the molecular formula .

Physical properties such as melting point and solubility remain underreported, though the presence of polar amide and ether functionalities suggests moderate aqueous solubility .

Synthetic Strategies and Optimization

The synthesis of 5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide employs palladium-catalyzed cross-coupling reactions, leveraging brominated precursors and boronic acid derivatives.

Key Synthetic Steps

  • Bromination of Nicotinamide:
    5-Bromonicotinic acid is reacted with 4-(trifluoromethoxy)aniline in the presence of coupling agents like HATU or EDCI to yield 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide .

  • Suzuki–Miyaura Coupling:
    The brominated intermediate undergoes palladium-catalyzed coupling with pyrimidin-5-ylboronic acid. A representative procedure uses Pd(PPh₃)₂Cl₂ as the catalyst, sodium carbonate as the base, and a solvent system of dimethoxyethane (DME), ethanol, and water at 80°C .

    5-Bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide+Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃Target Compound\text{5-Bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide} + \text{Pyrimidin-5-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₂Cl₂, Na₂CO₃}} \text{Target Compound}
  • Purification:
    Crude product purification via high-performance liquid chromatography (HPLC) yields the final compound with >95% purity .

Challenges and Mitigations

  • Regioselectivity: Competing coupling at alternative positions is minimized using sterically hindered catalysts .

  • Byproduct Formation: Silica-thiol scavengers effectively remove residual palladium .

Pharmacological Applications and Mechanism of Action

Kinase Inhibition and Anticancer Activity

The compound’s structural analogs, such as asciminib (ABL001), demonstrate potent inhibition of BCR-ABL1, a tyrosine kinase driving chronic myeloid leukemia. The pyrimidine and nicotinamide moieties engage in critical interactions with the kinase’s ATP-binding pocket, while the trifluoromethoxy group enhances bioavailability .

Key Findings:

  • IC₅₀ Values: Analogous derivatives exhibit IC₅₀ values in the nanomolar range against BCR-ABL1 .

  • Selectivity: Reduced off-target effects compared to first-generation kinase inhibitors due to unique binding modes .

Comparative Analysis with Structural Analogs

Parameter5-(Pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamideAsciminib (ABL001)
Molecular Weight360.29 g/mol584.63 g/mol
TargetBCR-ABL1 (putative)BCR-ABL1
Binding ModeATP-competitiveAllosteric
Metabolic StabilityHigh (trifluoromethoxy group)Moderate

This table underscores the compound’s potential as a scaffold for developing ATP-competitive inhibitors with improved pharmacokinetics .

Future Directions and Challenges

Drug Development Opportunities

  • Combination Therapies: Synergy with allosteric inhibitors like asciminib could overcome resistance mutations .

  • Prodrug Formulations: Esterification of the amide group may enhance oral absorption.

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous-flow systems could optimize cross-coupling efficiency .

  • Green Chemistry: Replacement of palladium with iron-based catalysts is under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator